molecular formula C20H24BrNO4 B14063784 (5-bromo-4-methyl-6-(3-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)phenyl)pyridin-2-yl)methanol

(5-bromo-4-methyl-6-(3-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)phenyl)pyridin-2-yl)methanol

Cat. No.: B14063784
M. Wt: 422.3 g/mol
InChI Key: MCUHEGIAJISALW-UHFFFAOYSA-N
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Description

The compound (5-bromo-4-methyl-6-(3-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)phenyl)pyridin-2-yl)methanol is a complex organic molecule featuring a pyridine ring substituted with bromine, methyl, and a phenyl group linked through an ethoxy bridge to a tetrahydropyran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-bromo-4-methyl-6-(3-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)phenyl)pyridin-2-yl)methanol typically involves multiple steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as 3-bromo-4-methylpyridine and 3-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)benzaldehyde.

    Substitution Reactions: The bromine and methyl groups are introduced via electrophilic aromatic substitution reactions.

    Ether Formation: The tetrahydropyran moiety is attached through an ether linkage, typically using a Williamson ether synthesis reaction.

    Final Functionalization: The hydroxyl group is introduced through a reduction reaction, often using a reducing agent like sodium borohydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions, particularly at the bromine or hydroxyl sites, using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: This compound can serve as an intermediate in the synthesis of more complex organic molecules.

    Protecting Group Chemistry: The tetrahydropyran moiety can act as a protecting group for alcohols during multi-step synthesis.

Biology and Medicine

    Drug Development: Potential use as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological pathways due to the presence of the pyridine ring.

    Biological Probes: Can be used in the design of probes for studying biological processes at the molecular level.

Industry

    Materials Science:

    Catalysis: May serve as a ligand in catalytic reactions, particularly those involving transition metals.

Mechanism of Action

The mechanism by which (5-bromo-4-methyl-6-(3-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)phenyl)pyridin-2-yl)methanol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the pyridine ring suggests potential interactions with nicotinic acetylcholine receptors or other pyridine-binding proteins.

Comparison with Similar Compounds

Similar Compounds

    (5-bromo-4-methyl-6-phenylpyridin-2-yl)methanol: Lacks the tetrahydropyran moiety, which may affect its solubility and reactivity.

    (4-methyl-6-(3-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)phenyl)pyridin-2-yl)methanol: Lacks the bromine atom, potentially altering its electronic properties and reactivity.

Uniqueness

The unique combination of the bromine, methyl, and tetrahydropyran moieties in (5-bromo-4-methyl-6-(3-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)phenyl)pyridin-2-yl)methanol provides distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C20H24BrNO4

Molecular Weight

422.3 g/mol

IUPAC Name

[5-bromo-4-methyl-6-[3-[2-(oxan-2-yloxy)ethoxy]phenyl]pyridin-2-yl]methanol

InChI

InChI=1S/C20H24BrNO4/c1-14-11-16(13-23)22-20(19(14)21)15-5-4-6-17(12-15)24-9-10-26-18-7-2-3-8-25-18/h4-6,11-12,18,23H,2-3,7-10,13H2,1H3

InChI Key

MCUHEGIAJISALW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1Br)C2=CC(=CC=C2)OCCOC3CCCCO3)CO

Origin of Product

United States

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